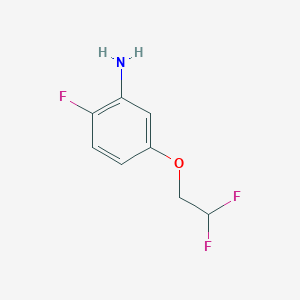

2-Fluoro-5-(2,2-difluoroethoxy)aniline

Description

2-Fluoro-5-(2,2-difluoroethoxy)aniline is a fluorinated aniline derivative featuring a fluorine atom at the ortho position (C2) and a 2,2-difluoroethoxy group at the meta position (C5) on the benzene ring. This compound is likely synthesized via reduction of a nitro precursor, such as 2-(2,2-difluoroethoxy)-5-nitroaniline, using stannous chloride (SnCl₂·2H₂O) under reflux conditions, followed by alkaline workup and purification .

Properties

IUPAC Name |

5-(2,2-difluoroethoxy)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-6-2-1-5(3-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALGAMOMKIVRII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2,2-difluoroethoxy)aniline typically involves the introduction of fluoro and difluoroethoxy groups onto an aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline derivative undergoes substitution with a fluoroalkylating agent under controlled conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluoro and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Fluoro-5-(2,2-difluoroethoxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2,2-difluoroethoxy)aniline involves its interaction with molecular targets through its functional groups. The fluoro and difluoroethoxy groups can enhance binding affinity to specific enzymes or receptors, influencing biological activity. The compound may act as an inhibitor or modulator of enzymatic activity, depending on the target and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated Aniline Derivatives

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The difluoroethoxy group (-OCH₂CF₂H) exhibits moderate electron-withdrawing effects due to the electronegativity of fluorine, which reduces the electron density of the aromatic ring and the basicity of the -NH₂ group. This contrasts with methoxy (-OCH₃, ), which donates electrons via resonance, enhancing -NH₂ basicity.

- Trifluoroethoxy (-OCH₂CF₃, ) and trifluoromethyl (-CF₃, ) groups are stronger EWGs, further decreasing electron density and increasing lipophilicity compared to difluoroethoxy.

Positional Isomerism :

- In 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline isomers (), substituent positions significantly alter spectroscopic properties and reactivity. For example, the meta nitro group in 2-Fluoro-5-nitroaniline directs reduction to yield the corresponding aniline, while para substitution may influence regioselectivity in further reactions.

Physical Properties

- Melting Points : 2-Fluoro-5-nitroaniline has a reported melting point of 99–101°C, while data for the target compound are unavailable. Fluorinated ethoxy groups generally lower melting points compared to nitro derivatives due to reduced crystallinity.

- Molecular Weight and Solubility : The difluoroethoxy group increases molecular weight compared to methoxy analogs (e.g., 155.13 vs. 193.15 g/mol). Higher fluorine content in trifluoroethoxy derivatives (209.14 g/mol) may enhance lipid solubility but reduce aqueous solubility.

Biological Activity

2-Fluoro-5-(2,2-difluoroethoxy)aniline is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring both fluorine and difluoroethoxy groups, may influence its interaction with biological targets, making it a candidate for further research in cancer therapeutics and other applications.

- Molecular Formula : C8H9F3N

- Molecular Weight : 227.61 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer research. Preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Signaling Pathways : It may influence pathways such as PPAR Alpha and TGF Beta signaling, which are critical in regulating cell growth and differentiation.

- Potential as a Topoisomerase II Poison : Similar compounds have demonstrated the ability to stabilize DNA cleavage complexes, indicating a potential mechanism for inducing cytotoxicity in cancer cells .

Case Studies and Research Findings

-

Anticancer Properties :

- A study investigated the cytotoxic effects of various fluorinated compounds, including this compound. The compound showed significant activity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Another research highlighted its role in modulating apoptosis-related pathways, suggesting that it could enhance the efficacy of existing cancer treatments when used in combination therapies.

- Biochemical Characterization :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Fluoroaniline | C6H6ClF | Lacks the difluoroethoxy group; simpler structure | Moderate activity against certain cancer types |

| 4-Amino-3-fluorobenzenesulfonamide | C7H8ClF | Contains a sulfonamide group; used in different contexts | Exhibits antibacterial properties |

| 3-(Trifluoromethyl)aniline | C7H6ClF3 | Features a trifluoromethyl group; different reactivity | Notable for its role in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.